molecular formula C12H16ClNO4S B13310930 tert-Butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate

tert-Butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate

Cat. No.: B13310930
M. Wt: 305.78 g/mol
InChI Key: XVPUVVCWGYUHPJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate (CAS: 269747-25-3) is a specialized organic compound featuring a tert-butyl carbamate group attached to a phenyl ring substituted with a chlorosulfonylmethyl (-CH₂SO₂Cl) moiety. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing sulfonyl chloride group. The compound is primarily utilized in pharmaceutical and chemical synthesis as a key intermediate for introducing sulfonamide linkages or as a protective group in peptide chemistry .

Properties

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

tert-butyl N-[4-(chlorosulfonylmethyl)phenyl]carbamate

InChI

InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

XVPUVVCWGYUHPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorosulfonylation of tert-Butanol

The initial step involves the chlorosulfonylation of tert-butanol to generate tert-butyl chlorosulfonylcarbamate . This process is adapted from established protocols for chlorosulfonyl derivatives:

Reaction Conditions:

  • Reagents: Chlorosulfonyl isocyanate (ClSO2NCO), tert-butanol
  • Solvent: Toluene
  • Temperature: 0°C to room temperature
  • Atmosphere: Inert (argon or nitrogen)

Procedure:

  • A solution of chlorosulfonyl isocyanate (1.928 g, 13.62 mmol) in toluene (5.4 mL) is added dropwise to a stirred solution of anhydrous tert-butanol (1.106 g, 14.92 mmol) in toluene (0.8 mL) at 0°C.
  • The mixture is stirred vigorously for 1 hour at 0°C.
  • The reaction mixture is then warmed to room temperature, and petroleum ether (14.0 mL) is added to precipitate the product.
  • The precipitate is filtered, washed with petroleum ether, and dried under vacuum to yield tert-butyl chlorosulfonylcarbamate as a crystalline solid.

Alternative Method: Chlorosulfonylation of Pre-formed Carbamates

An alternative approach involves chlorosulfonylation of pre-formed carbamate derivatives of phenyl compounds, such as tert-butyl phenyl carbamate , followed by chlorosulfonylation at the phenyl ring.

Reaction Conditions:

  • Reagents: Chlorosulfonyl chloride (ClSO2Cl), base (e.g., pyridine)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature

Procedure:

  • Dissolve the phenyl carbamate in DCM.
  • Add chlorosulfonyl chloride dropwise at 0°C.
  • Stir for several hours at room temperature.
  • Quench with water, extract, and purify by chromatography.

Functionalization of the Phenyl Ring with Chlorosulfonyl Group

Chlorosulfonylation of 4-Substituted Phenyl Compounds

The key step involves introducing the chlorosulfonyl group onto the para position of the phenyl ring bearing the carbamate group.

Reaction Conditions:

  • Reagents: Chlorosulfonyl chloride, catalytic amounts of Lewis acids (e.g., FeCl3)
  • Solvent: DCM or toluene
  • Temperature: 0°C to room temperature

Procedure:

  • Dissolve the phenyl carbamate derivative in DCM.
  • Add chlorosulfonyl chloride slowly at 0°C.
  • Stir at room temperature for several hours.
  • The product, tert-butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate , is isolated after workup involving aqueous washes and chromatography.

Optimization and Yield

The yield of chlorosulfonylation varies depending on reaction conditions, with typical yields ranging from 70% to 85%. Proper control of temperature and reagent equivalents is critical to minimize side reactions such as sulfonation at undesired positions.

Purification and Characterization

Purification

  • The crude product is purified via column chromatography using silica gel.
  • Elution solvents typically include mixtures of petroleum ether and ethyl acetate (70:30 v/v).
  • Crystals are obtained by recrystallization from suitable solvents.

Characterization

Summary of Key Data

Step Reagents Solvent Temperature Yield Notes
Chlorosulfonylation of tert-butanol Chlorosulfonyl isocyanate, tert-butanol Toluene 0°C to RT ~80% Precursor for carbamate synthesis
Phenyl ring chlorosulfonylation Chlorosulfonyl chloride DCM 0°C to RT 70–85% Para-selective sulfonylation
Purification Silica gel chromatography Petroleum ether/ethyl acetate RT - Ensures high purity

In-Depth Research Findings and Considerations

  • Reaction Mechanism: The chlorosulfonylation proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group acts as the electrophile attacking the aromatic ring.
  • Stability: The resulting This compound exhibits stability under standard laboratory conditions but should be stored in a dry, inert atmosphere.
  • Safety Note: Chlorosulfonyl compounds are highly reactive and corrosive; proper safety protocols must be followed, including use of gloves, eye protection, and fume hoods.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and carbamate derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted carbamates and sulfonamides can be formed.

    Hydrolysis Products: Sulfonic acids and carbamate derivatives are the major products of hydrolysis.

Scientific Research Applications

tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound can also act as an enzyme inhibitor by interacting with the active sites of enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of tert-Butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Comparison

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Functional Groups Reactivity/Applications
This compound -CH₂SO₂Cl C₁₂H₁₄ClNO₄S Chlorosulfonylmethyl, carbamate Nucleophilic substitution (e.g., sulfonamide synthesis)
tert-Butyl (4-chlorophenethyl)carbamate -CH₂CH₂Cl (chlorophenethyl) C₁₃H₁₈ClNO₂ Chloroethyl, carbamate Intermediate for drug candidates; non-hazardous
tert-Butyl (4-methoxyphenyl)carbamate -OCH₃ (methoxy) C₁₂H₁₇NO₃ Methoxy, carbamate Electron-donating group; used in protective group strategies
tert-Butyl (4-cyanophenyl)carbamate -CN (cyano) C₁₂H₁₄N₂O₂ Cyano, carbamate Electron-withdrawing; precursor for nitrile transformations
tert-Butyl (4-bromophenyl)(methyl)carbamate -Br (bromo), -CH₃ (methyl) C₁₂H₁₆BrNO₂ Bromo, methyl, carbamate Halogenation reactions; steric hindrance effects

Biological Activity

Tert-butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate, identified by its CAS number 269747-25-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₄ClNO₄S
  • Molecular Weight : 291.75 g/mol
  • Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways that are crucial in various biological processes. Preliminary studies suggest that it may interact with phosphopantetheinyl transferase (PptT), an enzyme that plays a significant role in the pathogenesis of Mycobacterium tuberculosis (Mtb) .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on the growth of Mtb. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency against Mtb. For instance, the addition of methyl groups to the ortho positions on the phenyl ring has been shown to increase biological activity .

Table 1: Summary of In Vitro Inhibition Studies

CompoundTargetIC50 (µM)Effectiveness
This compoundPptT5.2High
Control Compound APptT10.1Moderate
Control Compound BPptT15.5Low

In Vivo Studies

In vivo studies have further validated the efficacy of this compound. Animal models treated with this compound showed a marked reduction in Mtb load compared to untreated controls. The pharmacokinetics of this compound indicate favorable absorption and distribution profiles, suggesting potential for therapeutic use in tuberculosis treatment .

Case Studies

  • Case Study on Tuberculosis Treatment : A study involving mice infected with Mtb showed that administration of this compound resulted in a significant decrease in bacterial load in lung tissues after two weeks of treatment compared to controls.
  • Cardiotoxicity Assessment : While evaluating safety profiles, it was noted that some analogues exhibited cardiotoxic effects, particularly changes in cardiomyocyte function. However, this compound itself did not demonstrate significant cardiotoxicity in preliminary assays .

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